N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC14976594
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(oxan-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C24H29NO5/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(27)30-23)5-6-21(26)25-12-17-7-9-28-10-8-17/h11,17H,5-10,12H2,1-4H3,(H,25,26) |
| Standard InChI Key | DNAQERIQYLMMKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCOCC4)C)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name systematically describes its structure:
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Furochromone core: A fused bicyclic system comprising a furan ring (positions 1–3) and a chromen-7-one moiety (positions 4–9). Methyl groups occupy positions 2, 3, 5, and 9, while a ketone functional group is present at position 7.
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Propanamide linker: A three-carbon chain connecting the furochromone core to the THP group. The amide bond at position 6 of the chromen-7-one facilitates this linkage.
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Tetrahydro-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring in a chair conformation, substituted at the 4-position with a methylene group bound to the propanamide nitrogen.
This arrangement confers significant structural rigidity and lipophilicity, which may enhance blood-brain barrier (BBB) penetration—a critical feature for central nervous system (CNS)-targeted therapeutics .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous furocoumarins exhibit distinct UV-Vis absorption maxima near 300–320 nm due to π→π* transitions in the conjugated chromenone system . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals characteristic signals:
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-NMR: Singlets for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and THP protons (δ 3.3–4.0 ppm for oxane ring protons).
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-NMR: Carbonyl resonances near δ 160–170 ppm (chromenone ketone) and δ 170–175 ppm (amide carbonyl).
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be conceptualized in three key stages:
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Furochromone Core Construction:
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Propanamide Linker Installation:
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Coupling the furochromone carboxylic acid (generated via oxidation of a methyl group) with 3-aminopropanoic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt).
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THP Moieties Attachment:
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Nucleophilic substitution of 4-(bromomethyl)tetrahydro-2H-pyran with the propanamide’s terminal amine under basic conditions.
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Optimization Challenges
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Regioselectivity: Ensuring precise methyl group placement on the furochromone core requires controlled reaction conditions to avoid positional isomers.
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Amide Bond Stability: The propanamide linker’s susceptibility to enzymatic hydrolysis necessitates protective group strategies during synthesis.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Based on structural analogs, this compound may exhibit multi-target activity:
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Acetylcholinesterase (AChE) Inhibition:
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β-Secretase (BACE1) Modulation:
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Glycogen Synthase Kinase-3β (GSK3β) Inhibition:
Pharmacokinetic Considerations
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BBB Permeability: The compound’s calculated logP (~3.5) and polar surface area (~75 Ų) align with Lipinski’s criteria for CNS penetration .
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Metabolic Stability: Methyl groups at positions 2 and 3 may hinder cytochrome P450-mediated oxidation, potentially extending half-life.
Comparative Analysis of Structural Analogs
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